

Application Notes: Enzymatic Synthesis of Stearidonoyl Glycine

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Compound of Interest

Compound Name: Stearidonoyl glycine

Cat. No.: B15544491

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Introduction

Stearidonoyl glycine is an N-acyl amino acid composed of stearidonic acid, an omega-3 polyunsaturated fatty acid, and the amino acid glycine.[1] N-acyl amino acids are a class of lipid-derived signaling molecules with diverse biological activities. The enzymatic synthesis of such compounds offers a green and highly specific alternative to traditional chemical methods, which often involve hazardous reagents.[2][3] This application note provides a detailed protocol for the lipase-catalyzed synthesis of **Stearidonoyl glycine**, leveraging a novel approach that utilizes an in-situ esterification-aminolysis cascade in an aqueous system.[4]

Principle

The synthesis of **Stearidonoyl glycine** is achieved through a one-pot, two-step enzymatic reaction catalyzed by a lipase. Initially, stearidonic acid is activated through esterification with glycerol, which acts as a co-solvent. The resulting glycerol-stearidonate ester then undergoes aminolysis, where the acyl group is transferred to the amino group of glycine to form the final product, **Stearidonoyl glycine**. This method, particularly with engineered lipases, has demonstrated high yields for the synthesis of various N-acyl glycines.[3][4][5]

Experimental Protocols

Materials and Reagents

- Stearidonic Acid (SDA)

- Glycine
- Immobilized Lipase (e.g., Novozym 435 or a genetically modified Rhizomucor lipase)[3][5][6]
- Glycerol
- Phosphate Buffer (pH 7.0)
- Ethyl Acetate
- Hexane
- Ethanol
- Deionized Water
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl)

Equipment

- Jacketed glass reactor with overhead stirrer and temperature control
- pH meter
- High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or Mass Spectrometry (MS) detector[7]
- Rotary evaporator
- Lyophilizer (optional)
- Standard laboratory glassware

Protocol 1: Enzymatic Synthesis of **Stearidonoyl Glycine**

- Reaction Setup:

- In a jacketed glass reactor, prepare a reaction mixture containing glycine and glycerol in a phosphate buffer (pH 7.0).
- Add stearidonic acid to the mixture. The molar ratio of glycine to stearidonic acid should be optimized, but a starting point of 2:1 can be used.
- Equilibrate the reaction mixture to the desired temperature (e.g., 50°C).
- Enzyme Addition and Reaction:
 - Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 10-20% (w/w) of the total substrates.[6][8]
 - Maintain the reaction at a constant temperature with continuous stirring (e.g., 200 rpm) for 12-24 hours.
 - Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them via HPLC.
- Product Extraction and Purification:
 - After the reaction reaches completion (as determined by HPLC), terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent like ethanol and stored for reuse.
 - Acidify the reaction mixture to a pH of approximately 2.0 using HCl to protonate the unreacted fatty acids and the product.
 - Extract the **Stearidonoyl glycine** from the aqueous phase using ethyl acetate. Perform the extraction three times to ensure maximum recovery.
 - Combine the organic phases and wash with deionized water to remove any remaining glycerol and salts.
 - Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.
- Product Characterization:

- The final product can be further purified using column chromatography if necessary.
- Characterize the purified **Stearidonoyl glycine** using techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.^[9]

Protocol 2: Analytical Method for Quantification of **Stearidonoyl Glycine**

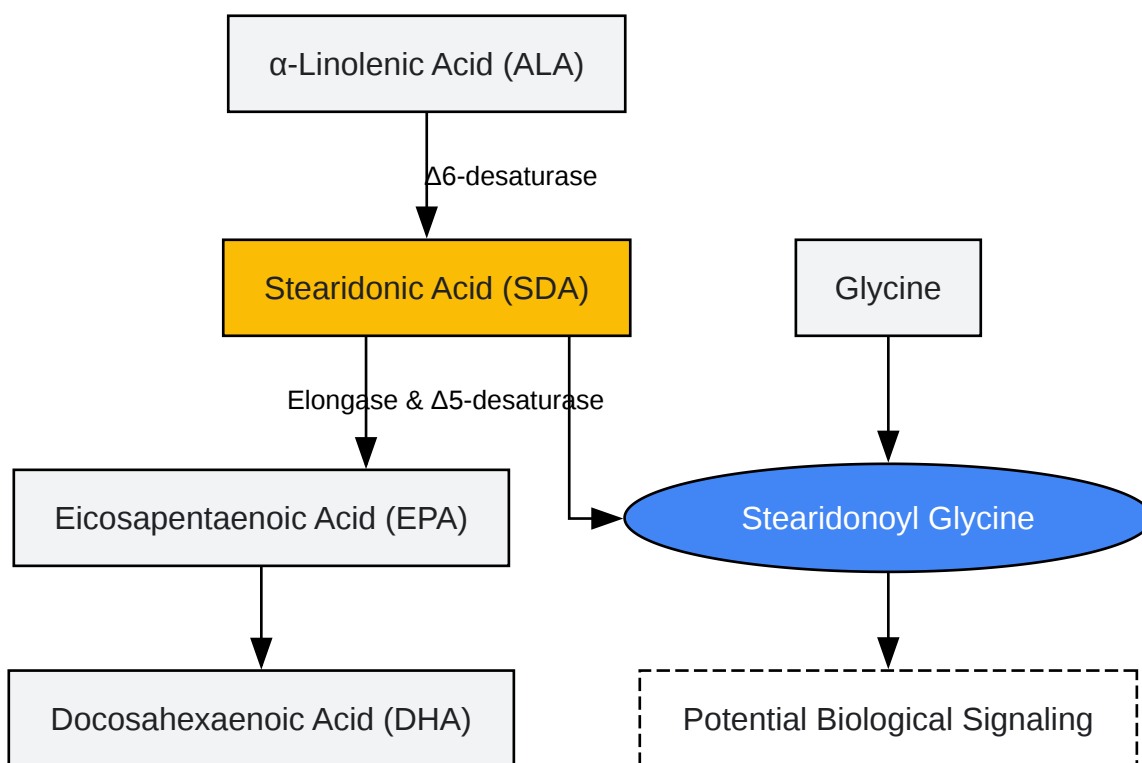
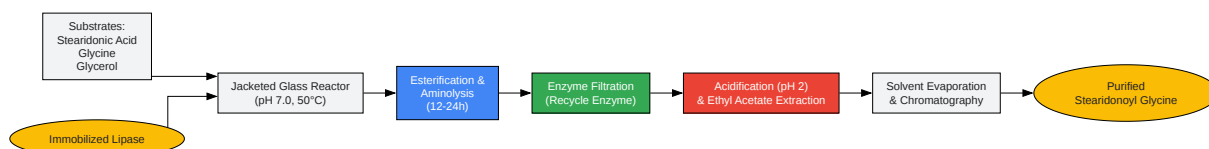
- HPLC-MS/MS Analysis:^[7]
 - Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic acid in Water.
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile.
 - Gradient: A suitable gradient from 20% B to 100% B over 15-20 minutes.
 - Flow Rate: 0.2-0.4 mL/min.
 - Column Temperature: 40°C.
 - Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z of **Stearidonoyl glycine**) to a specific product ion (e.g., the fragment corresponding to glycine).
 - Quantification: Create a standard curve using a known concentration of purified **Stearidonoyl glycine** to quantify the product in the reaction samples.

Data Presentation

Table 1: Reaction Parameters for Lipase-Catalyzed N-Acyl Glycine Synthesis

Parameter	Value/Range	Reference
Enzyme	Genetically modified Rhizomucor lipase	[3] [4] [5]
Substrates	Fatty Acids (C8-C18), Glycine	[4]
Co-solvent	Glycerol	[3] [5]
pH	7.0 - 8.0	[10]
Temperature	50 - 65°C	[6] [8]
Enzyme Loading	10 - 20% (w/w)	[6] [8]
Reaction Time	12 - 24 hours	[8] [11]
Conversion/Yield	Up to 80-94%	[3] [4] [11]

Visualizations



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